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Compound of Interest

Compound Name:
4-Pentylbenzene-1-sulfonyl

chloride

Cat. No.: B1345719 Get Quote

A detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) data for a series of 4-alkylbenzene-1-sulfonyl chloride derivatives, including

methyl, ethyl, propyl, and butyl substituted compounds. This guide provides researchers,

scientists, and drug development professionals with objective, data-driven comparisons and

detailed experimental protocols.

This publication offers a comprehensive spectroscopic examination of four 4-alkylbenzene-1-

sulfonyl chloride derivatives, which are crucial building blocks in medicinal chemistry and

organic synthesis. By presenting a side-by-side comparison of their IR, ¹H NMR, ¹³C NMR, and

Mass Spectrometry data, this guide aims to facilitate compound identification, purity

assessment, and a deeper understanding of structure-spectra correlations. The information

herein is supported by established spectral data and standardized experimental

methodologies.

Data Summary Tables
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-methylbenzene-1-sulfonyl chloride, 4-ethylbenzene-1-sulfonyl chloride, 4-

propylbenzene-1-sulfonyl chloride, and 4-butylbenzene-1-sulfonyl chloride.

Infrared (IR) Spectroscopy Data
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Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic absorption bands for the sulfonyl chloride group and the aromatic

ring are highlighted below.

Compound
S=O
Asymmetric
Stretch (cm⁻¹)

S=O
Symmetric
Stretch (cm⁻¹)

S-Cl Stretch
(cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

4-

Methylbenzene-

1-sulfonyl

chloride

~1375 ~1175 ~555 ~1595, ~1495

4-Ethylbenzene-

1-sulfonyl

chloride

~1370 ~1180 Not Reported ~1600, ~1500

4-

Propylbenzene-

1-sulfonyl

chloride

Not Reported Not Reported Not Reported Not Reported

4-Butylbenzene-

1-sulfonyl

chloride

Not Reported Not Reported Not Reported Not Reported

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms in a

molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Compound Aromatic Protons (δ, ppm) Alkyl Protons (δ, ppm)

4-Methylbenzene-1-sulfonyl

chloride
~7.8 (d, 2H), ~7.4 (d, 2H) ~2.5 (s, 3H)

4-Ethylbenzene-1-sulfonyl

chloride[1]
~7.9 (d, 2H), ~7.4 (d, 2H) ~2.8 (q, 2H), ~1.3 (t, 3H)

4-Propylbenzene-1-sulfonyl

chloride
Not Reported Not Reported

4-Butylbenzene-1-sulfonyl

chloride
Not Reported Not Reported

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical shifts (δ) are reported in ppm.

Compound Aromatic Carbons (δ, ppm) Alkyl Carbons (δ, ppm)

4-Methylbenzene-1-sulfonyl

chloride
Not Reported Not Reported

4-Ethylbenzene-1-sulfonyl

chloride[1]
~152, ~135, ~130, ~127 ~29, ~15

4-Propylbenzene-1-sulfonyl

chloride
Not Reported Not Reported

4-Butylbenzene-1-sulfonyl

chloride
Not Reported Not Reported

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragments, aiding in the determination of the molecular weight and structure.
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Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

4-Methylbenzene-1-sulfonyl

chloride
190 155 ([M-Cl]⁺), 91 ([C₇H₇]⁺)

4-Ethylbenzene-1-sulfonyl

chloride[1]
204

169 ([M-Cl]⁺), 105 ([C₈H₉]⁺),

91 ([C₇H₇]⁺)

4-Propylbenzene-1-sulfonyl

chloride
218 Not Reported

4-Butylbenzene-1-sulfonyl

chloride
232 Not Reported

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Detailed methodologies for each experiment are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the 4-alkylbenzene-1-sulfonyl chloride

derivative was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.0

ppm).

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a 90° pulse angle, a relaxation delay of 1 second, and an acquisition

time of 4 seconds. Typically, 16 scans were co-added to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a 45° pulse angle,

a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 512

scans were averaged to achieve a satisfactory signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small drop of the neat liquid sample (for ethyl, propyl, and butyl

derivatives) or a KBr pellet of the solid sample (for the methyl derivative) was used. For liquid
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samples, a thin film was prepared between two potassium bromide (KBr) plates.

Data Acquisition: FTIR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector. Spectra were collected in the range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background

spectrum of the clean KBr plates or the empty sample compartment was recorded prior to

the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column (e.g., HP-5MS). A small amount of the

sample was dissolved in a volatile solvent like dichloromethane, and 1 µL of the solution was

injected.

Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.

Mass Analysis: The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of

40-500 amu. The ion source temperature was maintained at 230 °C, and the quadrupole

temperature was 150 °C.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the

logical relationship between the alkyl substituent and the expected spectroscopic data.
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General workflow for spectroscopic analysis.
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Molecular Structure

Influence on Spectroscopic Data

4-Alkyl Group (R)
-CH₃, -C₂H₅, -C₃H₇, -C₄H₉

¹H & ¹³C NMR:
- Changes in alkyl proton/carbon signals

- Minor shifts in aromatic signals

IR:
- Increased intensity of C-H stretch bands

- Minimal change to SO₂Cl bands

MS:
- Increase in Molecular Ion (M⁺) mass

- Altered fragmentation pattern (e.g., loss of alkyl chain)

Click to download full resolution via product page

Influence of the 4-alkyl group on spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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